Dual Reactive Handles: Aziridine and Terminal Alkyne
Prop-2-yn-1-yl 1-isopropylaziridine-2-carboxylate is the only compound among viable procurement candidates that simultaneously presents a strain-release aziridine electrophile and a CuAAC-competent terminal alkyne in a single small-molecule scaffold (MW 167.2) . By contrast, methyl aziridine-2-carboxylate (CAS 5950-34-5; MW 101.1) and ethyl 1-benzylaziridine-2-carboxylate (CAS 34943-06-1; MW 205.3) each lack the alkyne, precluding click-functionalization without additional synthetic steps [1]. The propargyl ester enables catalyst-dependent (CuAAC) or catalyst-free (SPAAC) conjugation to azide-bearing partners, a capability absent from all simple alkyl ester comparators.
Alkyl esters: aziridine only (1)
| Evidence Dimension | Number of orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 2 (aziridine ring + terminal alkyne) |
| Comparator Or Baseline | Methyl aziridine-2-carboxylate: 1 (aziridine only); Ethyl 1-benzylaziridine-2-carboxylate: 1 (aziridine only) |
| Quantified Difference | 2 vs. 1 orthogonal reactive handles |
| Conditions | Structural analysis; alkyne presence confirmed by SMILES CC(C)N1CC1C(=O)OCC#C |
Why This Matters
A single building block delivering two orthogonal reactive modes reduces step count and purification burden in convergent synthesis strategies.
- [1] Molbase. methyl (2R)-aziridine-2-carboxylate (CAS 103539-32-8) and ethyl 1-benzylaziridine-2-carboxylate (CAS 34943-06-1). Comparator physical properties. View Source
